molecular formula C27H28N2O5S B3963973 (3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate

(3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate

Cat. No.: B3963973
M. Wt: 492.6 g/mol
InChI Key: ZSEUKTLMQXCACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate is a complex organic compound that features a benzamide group, a piperidine ring, and a sulfonylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the sulfonylation of the benzoate group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, (3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives, piperidine-containing molecules, and sulfonylbenzoate compounds. Examples include:

  • (3-Benzamidophenyl) 4-methylbenzoate
  • 4-Methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate
  • N-(4-Methylpiperidin-1-yl)sulfonylbenzamide

Uniqueness

What sets (3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate apart is its combination of functional groups, which confer unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3-benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-19-13-15-29(16-14-19)35(32,33)25-17-22(12-11-20(25)2)27(31)34-24-10-6-9-23(18-24)28-26(30)21-7-4-3-5-8-21/h3-12,17-19H,13-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEUKTLMQXCACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Reactant of Route 2
Reactant of Route 2
(3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Reactant of Route 3
Reactant of Route 3
(3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Reactant of Route 4
Reactant of Route 4
(3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Reactant of Route 5
Reactant of Route 5
(3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Reactant of Route 6
Reactant of Route 6
(3-Benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.